molecular formula C18H19N3O2 B3001924 3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 878417-29-9

3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No.: B3001924
CAS No.: 878417-29-9
M. Wt: 309.369
InChI Key: MQIIGELLXBQOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a pyrazolopyrimidine derivative characterized by a tricyclic core structure with methyl and phenyl substituents. This structural motif is commonly associated with biological activity in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications .

Properties

IUPAC Name

3-(2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-15(9-10-16(22)23)13(3)21-18(19-11)17(12(2)20-21)14-7-5-4-6-8-14/h4-8H,9-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIIGELLXBQOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C15H17N3
  • Molecular Weight : 239.32 g/mol
  • IUPAC Name : 3-(2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

The structure features a pyrazolo[1,5-a]pyrimidine core substituted with a propanoic acid side chain and multiple methyl groups contributing to its lipophilicity and potential bioactivity.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity. A study demonstrated that compounds with similar structures inhibited the proliferation of cancer cells by targeting folate receptor pathways. Specifically, these compounds were shown to induce apoptosis in tumor cells by disrupting nucleotide biosynthesis pathways, particularly through the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR ribonucleotide formyltransferase (AICARFTase) .

Compound Target IC50 (nM) Mechanism of Action
3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acidGARFTaseTBDInhibition of nucleotide synthesis
Other pyrazolo derivativesFolate receptorVariesInduction of apoptosis

Neuroprotective Effects

The compound's neuroprotective properties have been explored in models of neuroinflammation. Similar pyrazolo compounds have been investigated for their ability to modulate microglial activation and reduce neuroinflammatory responses. In vivo studies suggest that these compounds can cross the blood-brain barrier and exert protective effects against neurodegenerative conditions .

The biological activity of 3-(2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells.
  • Modulation of Neuroinflammation : It may influence signaling pathways in glial cells, reducing the production of pro-inflammatory cytokines.
  • Apoptotic Induction : By affecting cellular metabolism and signaling pathways, it promotes apoptosis in malignant cells.

Case Study 1: Antitumor Efficacy in Cell Lines

In a study involving KB human tumor cells, a related compound demonstrated significant growth inhibition that was reversed by excess folic acid. This indicated a direct interaction with folate receptor-mediated uptake mechanisms . The results suggest that the biological activity observed in related compounds may extend to 3-(2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid.

Case Study 2: Neuroprotective Properties in Animal Models

In animal models of multiple sclerosis and other neurodegenerative diseases, compounds structurally similar to 3-(2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid showed promising results in reducing neuroinflammation and promoting neuronal survival . These findings underscore the potential therapeutic applications of this compound in neurological disorders.

Comparison with Similar Compounds

3-(2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS: 951626-68-9)

  • Structural Difference : Replaces the 2-methyl group with an ethyl substituent.

3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS: 832135-73-6)

  • Structural Difference : Lacks the 2-methyl and 3-phenyl groups.
  • Impact : Simplified structure may reduce steric hindrance, improving binding to flat enzymatic pockets. However, the absence of phenyl may decrease aromatic stacking interactions .

3-(5-Methyl-7-oxo-4,7-dihydropyrazolo-[1,5-a]pyrimidin-6-yl)propanoic acid

  • Structural Difference : Incorporates a 7-oxo group and a 4,7-dihydro state.
  • Impact : The oxo group introduces polarity, enhancing solubility (pKa ~4.29), while the dihydro state may reduce aromaticity, affecting π-π interactions in biological targets .

3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS: 842955-63-9)

  • Structural Difference : Replaces the pyrazolo core with a triazolo heterocycle.

Physicochemical Properties Comparison

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Key Substituents
Target Compound Not Provided Not Reported Not Reported ~4.29* 2,5,7-Trimethyl, 3-phenyl
3-(5-Methyl-7-oxo-4,7-dihydro variant) 221.21 453.3 (Predicted) 1.49 4.29 5-Methyl, 7-oxo
3-(5,7-Dimethyltriazolo variant) Not Provided Not Reported Not Reported Not Reported Triazolo core, 5,7-Dimethyl
3-(2-Ethyl-5,7-dimethyl variant) Not Provided Not Reported Not Reported Not Reported 2-Ethyl, 5,7-Dimethyl, 3-phenyl

*Predicted based on analog data .

Q & A

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for 3-(2,5,7-Trimethyl-3-phenylpyrimidin-6-yl)propanoic acid?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of β-diketones with aminopyrazoles. For derivatives like the target compound, modifications include:
  • Reagent Selection : Use of substituted acrylonitriles or aldehydes (e.g., 3-piperidinylacrylonitrile in pyridine) to introduce propanoic acid substituents .
  • Reaction Conditions : Reflux in pyridine (5–6 hours) at 80–100°C, followed by neutralization with HCl and recrystallization (ethanol or dioxane) for purification .
  • Yield Optimization : Typical yields range from 62% to 70%, with purity confirmed via melting point analysis and elemental composition (e.g., C: 62.77%, H: 4.01%, N: 24.40% for related compounds) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
  • 1H/13C NMR : Identify substituent patterns (e.g., phenyl, methyl groups) and confirm regioselectivity. For example, aromatic protons appear at δ 7.2–8.1 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the propanoic acid moiety) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 402.36 for C21H16ClN7Al analogs) .
  • Elemental Analysis : Validate calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Pyrazolo[1,5-a]pyrimidines are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Propanoic acid substituents may enhance aqueous solubility at basic pH .
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light due to potential azo-group degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions often arise from tautomerism or regioselectivity issues. Strategies include:
  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
  • X-ray Crystallography : Resolve ambiguous substituent positions via single-crystal diffraction (e.g., confirming phenyl vs. methyl group orientation) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies optimize regioselectivity in multi-component pyrazolo[1,5-a]pyrimidine syntheses?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
  • Catalytic Additives : Use triethylamine (TEA) to deprotonate intermediates and direct cyclization to the 6-position .
  • Substituent Effects : Electron-withdrawing groups (e.g., –CF₃) on aromatic aldehydes favor 5-substitution over 7-substitution (e.g., 85:15 regioselectivity in trifluoromethylated analogs) .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction time/temperature .

Q. How can the cytotoxicity or biological activity of this compound be systematically evaluated?

  • Methodological Answer : Follow a tiered approach:
  • In Vitro Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Include positive controls (e.g., doxorubicin) .
  • Structure-Activity Relationship (SAR) : Compare activity of analogs with varying substituents (e.g., –OCH₃ vs. –CF₃) to identify critical pharmacophores .
  • Mechanistic Studies : Perform flow cytometry (apoptosis) or Western blotting (signaling pathways) to elucidate mode of action .

Q. What are the best practices for handling waste generated during synthesis?

  • Methodological Answer :
  • Segregation : Separate halogenated (e.g., chlorinated byproducts) and non-halogenated waste to comply with disposal regulations .
  • Neutralization : Treat acidic/basic residues with NaHCO₃ or dilute HCl before disposal .
  • Documentation : Maintain logs for waste composition and partner with certified disposal agencies for incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.